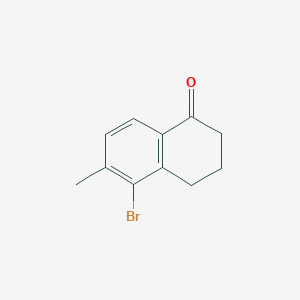

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the CAS Number: 1260010-40-9 . It has a molecular weight of 239.11 and its IUPAC name is 5-bromo-6-methyl-3,4-dihydro-1 (2H)-naphthalenone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrO/c1-7-5-6-8-9 (11 (7)12)3-2-4-10 (8)13/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

1. Molecular Structural Studies and Chemical Analysis

Compound N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was synthesized from a derivative of 3,4-dihydronaphthalen-1(2H)-one, demonstrating its use in complex chemical syntheses. The structural stability of the compound was analyzed through various methods such as X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations. This research signifies the compound's potential in forming stable crystalline structures and its role in molecular chemistry studies (Gouda et al., 2022).

2. Synthesis of Complex Molecular Structures

The compound has been utilized in the synthesis of complex molecular structures like N,N-bis(1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)methanamine hydrochloride. This process showcases the compound's capability in forming multifaceted molecular arrangements and its potential in organic chemistry for producing novel compounds with intricate structures (Malkova et al., 2014).

3. Cytoprotective Properties

Dihydronaphthalenones, derivatives of 3,4-dihydronaphthalen-1(2H)-one, have been found in Catalpa ovata's wood and exhibit cytoprotective properties. They protect against oxidative damage in liver cells and induce antioxidant enzymes, suggesting the compound's potential in therapeutic applications aimed at managing oxidative stress-related conditions (Kil et al., 2018).

4. Antimicrobial Activities

Metabolites derived from 3,4-dihydronaphthalen-1(2H)-one, isolated from aquatic fungus Delitschia corticola, have demonstrated antimicrobial activities. This application highlights the potential of the compound in developing new antimicrobial agents or studying the biological activities of natural compounds (Sun et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-6-methyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUAHYWXCCBPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)

![N-(4-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2626263.png)

![3-Cyclopropyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2626264.png)

![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)

![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)

![tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2626270.png)

![N-{[3-(methylsulfamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626272.png)

![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2626273.png)